N-(2-Methyl-3-nitrophenyl)acetamide
Overview
Description
N-(2-Methyl-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H10N2O3 . It has an average mass of 194.187 Da and a monoisotopic mass of 194.069138 Da .
Molecular Structure Analysis
The molecular structure of N-(2-Methyl-3-nitrophenyl)acetamide consists of a nitrophenyl group attached to an acetamide group . The molecule has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
N-(2-Methyl-3-nitrophenyl)acetamide has a density of 1.3±0.1 g/cm3, a boiling point of 353.4±30.0 °C at 760 mmHg, and a flash point of 167.6±24.6 °C . It has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 150.6±3.0 cm3 .Scientific Research Applications
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Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides
- Field : Chemical Biology
- Application : These compounds are produced from 2-aminophenol by certain microorganisms .
- Methods : Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .
- Results : The incubation led to the recently identified N-(2-hydroxy-5-nitrophenyl)acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
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Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
- Field : Medicinal Chemistry
- Application : The study of the utilization of drugs and their biological effects .
- Methods : Many chemical techniques as well as new computational chemistry applications are used .
- Results : This work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives .
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Synthesis of N-(3-Nitrophenyl) Acetamide
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Thermophysical Property Data of N-(3-nitrophenyl)acetamide
- Field : Thermodynamics
- Application : The study of thermodynamic properties of pure compounds .
- Methods : Dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The application provides access to a collection of critically evaluated thermodynamic property data .
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Certain Microorganisms
- Field : Microbiology
- Application : The study of the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions .
- Methods : The asymmetric and symmetrical stretches related to the NO2 group of all molecules showed absorption values in the region of 1529 cm−1 and 1332–1338 cm−1, respectively .
- Results : The study focuses on the literature survey of the chemical diversity of phenoxy acetamide and its derivatives .
- Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers
- Field : Chemical Biology
- Application : These compounds are produced from 2-aminophenol by certain microorganisms .
- Methods : Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .
- Results : The incubation led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
- Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers
- Field : Chemical Biology
- Application : These compounds are produced from 2-aminophenol by certain microorganisms .
- Methods : Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .
- Results : The incubation led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFXIITWKKOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204743 | |
Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3-nitrophenyl)acetamide | |
CAS RN |
56207-36-4 | |
Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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